(2-Cyano-6-iodopyridin-4-YL)acetic acid
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Overview
Description
(2-Cyano-6-iodopyridin-4-YL)acetic acid is an organic compound with the molecular formula C8H5IN2O2 and a molecular weight of 288.04 g/mol . This compound is characterized by the presence of a cyano group (-CN), an iodine atom, and a pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-6-iodopyridin-4-YL)acetic acid can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures (e.g., 70°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-6-iodopyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Condensation: Reagents like hydrazine or hydroxylamine can be used to form heterocyclic compounds.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while condensation reactions can produce various heterocyclic compounds.
Scientific Research Applications
(2-Cyano-6-iodopyridin-4-YL)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyano-6-iodopyridin-4-YL)acetic acid involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions can lead to the formation of biologically active compounds that target specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetic Acid: A precursor to cyanoacetylation reactions, used in the synthesis of various organic compounds.
Ethyl Cyanoacetate: Used in the synthesis of cyanoacrylate adhesives and other fine chemicals.
Cyanoacetamide: Utilized in the preparation of heterocyclic compounds and pharmaceuticals.
Uniqueness
(2-Cyano-6-iodopyridin-4-YL)acetic acid is unique due to the presence of both a cyano group and an iodine atom on a pyridine ring. This combination allows for diverse chemical reactivity and the formation of a wide range of derivatives with potential biological and industrial applications .
Properties
Molecular Formula |
C8H5IN2O2 |
---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
2-(2-cyano-6-iodopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-7-2-5(3-8(12)13)1-6(4-10)11-7/h1-2H,3H2,(H,12,13) |
InChI Key |
HHMSDZLCKFJMIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)I)CC(=O)O |
Origin of Product |
United States |
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